
Tfm-4AS-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
作用機序
TFM-4AS-1は、アンドロゲン受容体に結合し、5α-レダクターゼの活性を阻害することで作用を発揮します . This compoundの分子標的は、アンドロゲン受容体と酵素5α-レダクターゼI型およびII型です . その作用機序に関与する経路には、アンドロゲン受容体シグナル伝達経路と5α-レダクターゼ阻害経路が含まれます . This compoundは、アンドロゲン受容体の活性を選択的に調節し、5α-レダクターゼを阻害することで、生殖組織や皮脂腺への影響を最小限に抑えながら、骨量と筋肉量の増加を促進します .
類似の化合物との比較
This compoundは、MK-0773やCl-4AS-1などの他の選択的アンドロゲン受容体モジュレーターと構造的に関連しています . これらの化合物と比較して、this compoundは、アンドロゲン受容体モジュレーションと5α-レダクターゼ阻害を組み合わせた独自の特性を持っています . この二重の活性により、生殖組織や皮脂腺への影響を軽減しながら、骨量と筋肉量の増加を促進する上で特に効果的です . YK-11やFTBU-1などの他の類似の化合物も、選択的なアンドロゲン受容体モジュレーションを示しますが、特定の活性と効果が異なります .
生化学分析
Biochemical Properties
Tfm-4AS-1 interacts with the androgen receptor, acting as a partial agonist . It also inhibits 5α-reductase types I and II, enzymes that play a crucial role in the conversion of testosterone to dihydrotestosterone .
Cellular Effects
This compound shows tissue-selective androgenic effects. It promotes the accumulation of bone and muscle mass and has reduced effects in reproductive tissues and sebaceous glands . In an animal study, this compound stimulated sebaceous gland formation only 31% as much as dihydrotestosterone (DHT) at doses that were as anabolic or more so than DHT .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with the androgen receptor and 5α-reductase. It acts as a partial agonist of the androgen receptor, meaning it can activate the receptor but not to its full capacity . It also inhibits 5α-reductase, preventing the conversion of testosterone to the more potent androgen, dihydrotestosterone .
Dosage Effects in Animal Models
In animal models, this compound has been shown to stimulate sebaceous gland formation to a lesser extent than dihydrotestosterone (DHT), even at doses that were as anabolic or more so than DHT . This suggests that the effects of this compound may vary with dosage and that it may have a lower risk of certain side effects compared to other androgens.
準備方法
. 反応条件は通常、目的の生成物の形成を促進するために有機溶媒と触媒を使用することを伴います。 工業的な製造方法は、これらの反応条件を最適化して収率と純度を高める場合があります .
化学反応の分析
TFM-4AS-1は、酸化、還元、置換などのさまざまな種類の化学反応を受けます . これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります . たとえば、this compoundの酸化はケトンまたはアルコールの形成につながる可能性がありますが、還元はアルカンまたはアルケンを形成する可能性があります .
科学研究への応用
This compoundは、幅広い科学研究への応用を持っています。 化学では、アンドロゲンがさまざまな組織に与える影響を研究するために、選択的アンドロゲン受容体モジュレーターとして使用されます . 生物学では、骨と筋肉の発達におけるアンドロゲンの役割を調査するために使用されます . 医学では、this compoundは骨粗鬆症や筋肉の消耗などの病状の潜在的な治療法として研究されています . 業界では、新規医薬品開発やアンドロゲン受容体シグナル伝達経路の研究ツールとして使用されています .
科学的研究の応用
TFM-4AS-1 has a wide range of scientific research applications. In chemistry, it is used as a selective androgen receptor modulator to study the effects of androgens on various tissues . In biology, it is used to investigate the role of androgens in bone and muscle development . In medicine, this compound is being explored as a potential treatment for conditions such as osteoporosis and muscle wasting . In industry, it is used in the development of new pharmaceuticals and as a tool for studying androgen receptor signaling pathways .
類似化合物との比較
TFM-4AS-1 is structurally related to other selective androgen receptor modulators such as MK-0773 and Cl-4AS-1 . Compared to these compounds, this compound has a unique combination of androgen receptor modulation and 5α-reductase inhibition . This dual activity makes it particularly effective in promoting bone and muscle mass accumulation while reducing the effects on reproductive tissues and sebaceous glands . Other similar compounds include YK-11 and FTBU-1, which also exhibit selective androgen receptor modulation but differ in their specific activities and effects .
生物活性
TFM-4AS-1 is a selective androgen receptor modulator (SARM) that has garnered significant attention due to its unique biological activity profile, particularly in promoting anabolic effects while minimizing androgenic side effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, tissue selectivity, and relevant research findings.
Chemical Structure : this compound is a 4-azasteroid compound that acts as a dual selective androgen receptor modulator and 5α-reductase inhibitor. It exhibits a potent selective partial agonist activity with an effective concentration (IC50) of approximately 30 nM for the androgen receptor (AR) .
Mechanism of Action : this compound binds to the androgen receptor, leading to selective activation of AR-dependent gene expression. Its partial agonist activity results in a maximal response (Emax) of 55%, which is significantly lower than full agonists like dihydrotestosterone (DHT) . Importantly, this compound antagonizes the N-terminal/C-terminal interaction within the AR, which is crucial for full receptor activation .
Biological Activities
This compound has been shown to have several key biological activities:
- Anabolic Effects : In various studies, this compound has demonstrated the ability to increase lean body mass and promote bone formation. In ovariectomized rat models, it effectively increased periosteal bone formation and cortical bone mass comparable to DHT but with significantly reduced effects on reproductive tissues .
- Tissue Selectivity : The compound exhibits tissue-selective actions, promoting muscle and bone growth while exerting minimal effects on sebaceous glands and reproductive organs. For instance, it stimulated sebaceous gland formation only 31% as much as DHT at comparable anabolic doses . Additionally, this compound does not promote prostate growth and can antagonize DHT's actions in seminal vesicles .
Case Studies
A series of studies have evaluated the biological activity of this compound across different models:
- In Vitro Studies : Transactivation assays using mouse mammary tumor virus (MMTV) promoters revealed that this compound partially activates gene expression, achieving about 55% of the maximal response observed with full agonists like R1881 .
- In Vivo Studies : In animal models, this compound was found to increase muscle mass without significant stimulation of prostate growth. This selectivity was confirmed through comparative studies with other SARMs and traditional androgens .
- Metabolic Profile : The metabolic pathways of this compound have also been investigated. It was found to produce several metabolites, including mono-hydroxylated forms, which may influence its overall pharmacological profile .
Data Table: Summary of Biological Activity
Activity | This compound | DHT | Notes |
---|---|---|---|
Anabolic Effect on Muscle | Significant | Significant | Comparable efficacy in increasing lean mass |
Bone Formation | High | High | Effective in promoting periosteal bone growth |
Prostate Growth | Minimal | Significant | Does not promote prostate hypertrophy |
Sebaceous Gland Stimulation | Reduced (31%) | High | Lower stimulation compared to DHT |
特性
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-N-[2-(trifluoromethyl)phenyl]-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33F3N2O2/c1-25-14-12-18-16(8-11-22-26(18,2)15-13-23(33)32(22)3)17(25)9-10-20(25)24(34)31-21-7-5-4-6-19(21)27(28,29)30/h4-7,13,15-18,20,22H,8-12,14H2,1-3H3,(H,31,34)/t16-,17-,18-,20+,22+,25-,26+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBLEKKYWFJKBP-JZFZSVFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=CC=CC=C4C(F)(F)F)CCC5C3(C=CC(=O)N5C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=CC=CC=C4C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does TFM-4AS-1 interact with the androgen receptor (AR) differently compared to a full agonist like dihydrotestosterone (DHT)?
A1: this compound exhibits partial agonist activity towards the AR, differentiating its interaction mechanism from full agonists like DHT. While both ligands bind to AR, this compound only partially activates the AR-dependent MMTV promoter (55% maximal response compared to DHT) []. This difference stems from this compound's ability to antagonize the interaction between the N-terminal and C-terminal domains of the AR, a crucial step for full receptor activation and subsequent gene transcription [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。